molecular formula C11H7Cl2N3O4 B2713468 (1-Ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methanamine CAS No. 1823464-96-5

(1-Ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methanamine

Cat. No.: B2713468
CAS No.: 1823464-96-5
M. Wt: 316.09
InChI Key: IHCIDVJWUUWQIX-UHFFFAOYSA-N
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Description

1-(1-Ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methanamine is a heterocyclic compound featuring a pyrazole ring substituted with ethyl, fluoro, and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-Ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methanamine typically involves the cyclization of appropriate precursors. One common method involves the reaction of hydrazine derivatives with α,β-unsaturated carbonyl compounds, followed by functional group modifications to introduce the ethyl, fluoro, and methyl substituents .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available starting materials. The process often includes steps such as alkylation, halogenation, and cyclization under controlled conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 1-(1-Ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methanamine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole oxides, while substitution reactions can produce various substituted pyrazole derivatives .

Scientific Research Applications

1-(1-Ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methanamine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which (1-Ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methanamine exerts its effects involves interactions with molecular targets such as enzymes or receptors. The fluoro and methyl groups may enhance binding affinity and specificity, while the pyrazole ring can participate in hydrogen bonding and π-π interactions .

Comparison with Similar Compounds

  • 1-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)methanamine
  • 1-(1-Ethyl-5-chloro-3-methyl-1H-pyrazol-4-yl)methanamine
  • 1-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)-N-methylmethanamine

Uniqueness: 1-(1-Ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methanamine is unique due to the presence of the fluoro group, which can significantly influence its chemical reactivity and biological activity compared to its analogs .

Properties

IUPAC Name

(1-ethyl-5-fluoro-3-methylpyrazol-4-yl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12FN3/c1-3-11-7(8)6(4-9)5(2)10-11/h3-4,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTGYZPQLULXBTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C(=N1)C)CN)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12FN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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